N-[(2,4,5-trimethylphenyl)methyl]acetamide
CAS No.: 10519-73-0
Cat. No.: VC2406699
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2,4,5-trimethylphenyl)methyl]acetamide - 10519-73-0](/images/structure/VC2406699.png)
Specification
CAS No. | 10519-73-0 |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | N-[(2,4,5-trimethylphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C12H17NO/c1-8-5-10(3)12(6-9(8)2)7-13-11(4)14/h5-6H,7H2,1-4H3,(H,13,14) |
Standard InChI Key | AOAZLRKQVKXBAX-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C)CNC(=O)C)C |
Canonical SMILES | CC1=CC(=C(C=C1C)CNC(=O)C)C |
Introduction
Structural Characteristics
Molecular Architecture
N-[(2,4,5-trimethylphenyl)methyl]acetamide features a 2,4,5-trimethylphenyl ring connected to an acetamide group (CH₃CONH-) through a methylene (-CH₂-) linker. This structure places it in the category of benzylacetamide derivatives. The compound possesses an amide functional group, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions. The three methyl groups positioned at the 2,4,5 positions of the phenyl ring create a specific electronic environment that influences the compound's physical and chemical properties.
Comparative Structural Analysis
When compared to related compounds like 2-(dimethylamino)-N-(2,4,5-trimethylphenyl)acetamide, our target compound differs primarily in the linkage between the acetamide and aromatic portions . While 2-(dimethylamino)-N-(2,4,5-trimethylphenyl)acetamide has the acetamide group directly attached to the aromatic ring, N-[(2,4,5-trimethylphenyl)methyl]acetamide incorporates a methylene spacer, which would influence its conformational flexibility and reactivity. Additionally, unlike compounds such as N-(2,4,6-trimethylphenyl)acetamide, our target compound features methyl groups at the 2,4,5 positions rather than 2,4,6 positions, creating a different electronic distribution and steric environment .
Structural Parameters
Based on structural analysis and comparison with related compounds, the following properties can be estimated for N-[(2,4,5-trimethylphenyl)methyl]acetamide:
Parameter | Value | Basis |
---|---|---|
Molecular Formula | C₁₂H₁₇NO | Calculated from structure |
Molecular Weight | Approximately 191.27 g/mol | Calculated from atomic weights |
Functional Groups | Acetamide, trimethylphenyl | Structural analysis |
Bond Type | Secondary amide | Nitrogen substitution pattern |
Ring System | Single aromatic ring with methyl substituents | Structural analysis |
Physical and Chemical Properties
Physical State and Appearance
N-[(2,4,5-trimethylphenyl)methyl]acetamide is expected to exist as a crystalline solid at room temperature, similar to related acetamide derivatives. Its melting point would likely fall within the range of 80-120°C, though the exact value would require experimental determination. The compound would likely appear as a white to off-white powder under standard conditions.
Solubility Profile
Based on its structure and comparison with related compounds, N-[(2,4,5-trimethylphenyl)methyl]acetamide would exhibit moderate solubility in organic solvents and limited solubility in water. The estimated solubility parameters would be:
Solvent | Expected Solubility | Reasoning |
---|---|---|
Water | Poor (estimated logSw around -3.5) | Presence of hydrophobic trimethylphenyl group |
Ethanol | Moderate to good | Hydrogen bonding capabilities |
Chloroform | Good | Interaction with nonpolar regions |
DMSO | Good | Ability to solvate both polar and nonpolar portions |
Acetone | Moderate | Intermediate polarity matching |
Spectroscopic Characteristics
The spectroscopic profile of N-[(2,4,5-trimethylphenyl)methyl]acetamide would feature several characteristic signals:
NMR Spectroscopy
In ¹H-NMR, the compound would display signals for:
-
Acetyl methyl protons (singlet, approximately δ 1.9-2.1 ppm)
-
Aromatic methyl groups (three singlets, approximately δ 2.1-2.3 ppm)
-
Methylene bridge protons (doublet, approximately δ 4.3-4.5 ppm)
-
Aromatic protons (singlets, approximately δ 6.8-7.1 ppm)
-
Amide NH proton (broad singlet, approximately δ 5.5-6.5 ppm)
IR Spectroscopy
Key IR absorption bands would include:
-
N-H stretching (approximately 3300-3250 cm⁻¹)
-
C=O stretching (approximately 1650-1630 cm⁻¹)
-
C-H stretching of methyl groups (approximately 2950-2850 cm⁻¹)
-
Aromatic C=C stretching (approximately 1600-1400 cm⁻¹)
Synthesis Methodologies
Conventional Synthetic Approach
The synthesis of N-[(2,4,5-trimethylphenyl)methyl]acetamide could be achieved through several routes, with the most straightforward approach involving the acetylation of (2,4,5-trimethylphenyl)methylamine. This reaction typically employs acetyl chloride or acetic anhydride as acetylating agents. Based on synthesis methods for related compounds, the following reaction conditions could be applied:
-
Reaction of (2,4,5-trimethylphenyl)methylamine with acetic anhydride
-
Use of mild basic conditions (pyridine or triethylamine) to neutralize acid byproducts
-
Reaction temperature of 0-20°C for approximately 2-3 hours
-
Purification by recrystallization from an appropriate solvent system
This methodology draws parallels from the synthesis of N-(2,4,6-trimethylphenyl)acetamide, which uses acetic anhydride and 2,4,6-trimethylaniline as starting materials .
Alternative Synthetic Pathways
Alternative synthesis routes might include:
-
Amidation of (2,4,5-trimethylphenyl)methylamine with acetyl chloride in the presence of a base
-
Reaction of (2,4,5-trimethylphenyl)methylamine with ethyl acetate under base-catalyzed conditions
-
Solid-phase synthesis methods for library generation
Each method offers different advantages in terms of yield, purity, and scalability.
Computational Properties and Molecular Modeling
Predicted Physicochemical Parameters
Computational methods can provide estimates of various physicochemical properties for N-[(2,4,5-trimethylphenyl)methyl]acetamide. Drawing parallels from related compounds in the search results:
Molecular Descriptors
The molecular fingerprint of N-[(2,4,5-trimethylphenyl)methyl]acetamide would include several key descriptors that influence its behavior in biological systems:
-
The presence of a secondary amide group provides both hydrogen bond donor and acceptor capabilities
-
The methylene linker introduces conformational flexibility
-
The trimethyl substitution pattern on the phenyl ring creates a specific hydrophobic surface
-
The 2,4,5-trimethyl arrangement introduces steric constraints that would influence binding to potential biological targets
These properties collectively determine the compound's potential interactions with proteins, receptors, and other biological molecules.
Analytical Considerations
Chromatographic Behavior
The chromatographic profile of N-[(2,4,5-trimethylphenyl)methyl]acetamide would be influenced by its moderate hydrophobicity and hydrogen bonding capabilities:
-
In reversed-phase HPLC, the compound would likely exhibit moderate retention times using methanol/water or acetonitrile/water mobile phases
-
For TLC analysis, silica gel plates with ethyl acetate/hexane mixtures would provide suitable separation
-
GC analysis would require derivatization to reduce polarity and improve volatility
Mass Spectrometry Fragmentation
Under electron impact mass spectrometry conditions, N-[(2,4,5-trimethylphenyl)methyl]acetamide would likely exhibit the following characteristic fragments:
-
Molecular ion at m/z 191
-
Loss of acetyl group to give fragment at m/z 148
-
Cleavage of the C-N bond to produce the (2,4,5-trimethylphenyl)methyl fragment at m/z 133
-
Further fragmentation of the aromatic ring with sequential loss of methyl groups
Identification Methods
For definitive identification of N-[(2,4,5-trimethylphenyl)methyl]acetamide in analytical contexts, a combination of techniques would be recommended:
-
HPLC coupled with high-resolution mass spectrometry
-
Multi-dimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC)
-
IR spectroscopy focusing on the characteristic amide bands
-
Comparison with authenticated reference standards
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume